molecular formula C24H25NO4 B13516458 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid

Cat. No.: B13516458
M. Wt: 391.5 g/mol
InChI Key: JAIUWSACKAQNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group attached to an octahydroindole carboxylic acid moiety. The Fmoc group is commonly used in peptide synthesis as a protecting group for amino acids, making this compound particularly valuable in the field of organic chemistry.

Preparation Methods

The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid typically involves the protection of the amino group of octahydroindole-5-carboxylic acid with the Fmoc group. This can be achieved through the reaction of octahydroindole-5-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, which can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and acids, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used .

Scientific Research Applications

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is extensively used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.

    Biology: The compound is used in the synthesis of biologically active peptides and proteins, which are crucial for studying biological processes and developing therapeutic agents.

    Medicine: It plays a role in the development of peptide-based drugs and diagnostic tools.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions .

Comparison with Similar Compounds

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid can be compared with other Fmoc-protected amino acids and derivatives, such as:

  • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid

These compounds share the Fmoc protecting group but differ in the structure of the amino acid moiety. The uniqueness of this compound lies in its octahydroindole structure, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-5-carboxylic acid

InChI

InChI=1S/C24H25NO4/c26-23(27)16-9-10-22-15(13-16)11-12-25(22)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27)

InChI Key

JAIUWSACKAQNKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC1C(=O)O

Origin of Product

United States

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